Ledakrin
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Overview
Description
DwLIP-GCGRrx is an antisense oligonucleotide designed to inhibit the expression of the glucagon receptor (GCGR). This compound has shown potential in improving glycemic control in patients with type 2 diabetes by reducing hepatic glucose production .
Preparation Methods
Synthetic Routes and Reaction Conditions
DwLIP-GCGRrx is synthesized using solid-phase synthesis techniques, which involve the sequential addition of nucleotide residues to a growing chain anchored to a solid support. The synthesis process includes the following steps:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.
Coupling: Addition of the next nucleotide residue to the growing chain.
Capping: Blocking of unreacted 5’-hydroxyl groups to prevent side reactions.
Oxidation: Conversion of the phosphite triester linkage to a phosphate triester linkage.
Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of DwLIP-GCGRrx involves large-scale solid-phase synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
DwLIP-GCGRrx undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester linkages to phosphate triester linkages during synthesis.
Hydrolysis: Cleavage of the oligonucleotide from the solid support and removal of protecting groups.
Hybridization: Binding to complementary RNA sequences to inhibit gene expression.
Common Reagents and Conditions
Oxidation: Iodine in water/pyridine solution.
Deprotection: Ammonium hydroxide.
Coupling: Phosphoramidite nucleotides and tetrazole.
Major Products Formed
The primary product formed from these reactions is the antisense oligonucleotide DwLIP-GCGRrx, which is designed to bind to the mRNA of the glucagon receptor and inhibit its expression .
Scientific Research Applications
DwLIP-GCGRrx has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study gene expression and regulation.
Biology: Investigated for its role in modulating metabolic pathways and glucose homeostasis.
Medicine: Explored as a therapeutic agent for the treatment of type 2 diabetes by reducing hepatic glucose production.
Industry: Utilized in the development of novel antisense oligonucleotide therapies for various diseases
Mechanism of Action
DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .
Comparison with Similar Compounds
Similar Compounds
IONIS-GCGRrx: Another antisense oligonucleotide targeting the glucagon receptor.
ISIS 449884: A related compound with similar mechanisms of action
Uniqueness
DwLIP-GCGRrx is unique in its specific sequence design and chemical modifications, which enhance its stability and binding affinity to the target mRNA. These features contribute to its efficacy in reducing hepatic glucose production and improving glycemic control in patients with type 2 diabetes .
Properties
CAS No. |
6514-85-8 |
---|---|
Molecular Formula |
C18H21ClN4O2 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C18H20N4O2.ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);1H |
InChI Key |
BKBNOPIWNDASON-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Synonyms |
C 283 C-283 C283 Ledakrin Nitracrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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